2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Description
Background and Significance in Organofluorine Chemistry
Organofluorine chemistry represents one of the most dynamic and influential areas of modern chemical science, with fluorinated compounds finding extensive applications across pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond stands as one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the remarkable thermal and chemical stability that characterizes fluorinated organic compounds, making them highly valuable in applications requiring resistance to degradation.
The unique properties of fluorine extend beyond simple bond strength considerations. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in highly polarized carbon-fluorine bonds with dipole moments of 1.41 Debye. Additionally, fluorine exhibits the lowest polarizability among all atoms at 0.56 × 10^-24 cubic centimeters, leading to weak dispersion forces between polyfluorinated molecules. These characteristics explain the simultaneous hydrophobic and lipophobic nature of many fluorinated compounds, setting them apart from other halogenated organic molecules.
The significance of organofluorine compounds in pharmaceutical development cannot be overstated, with an estimated one-fifth of all pharmaceuticals containing fluorine atoms. The incorporation of fluorine often enhances metabolic stability, bioavailability, and binding affinity of drug molecules. Similarly, over half of all agricultural chemicals contain carbon-fluorine bonds, with the effectiveness of these compounds attributed to their metabolic stability and resistance to biological degradation. The fluorine atom frequently serves as a bioisostere for hydrogen, maintaining similar steric requirements while dramatically altering electronic properties.
Historical Context of Fluorinated Sulfonyl Chlorides
Sulfonyl chlorides constitute a fundamental class of organosulfur compounds characterized by the sulfonyl functional group bonded to a chlorine atom, following the general formula RSO₂Cl. The historical development of sulfonyl chloride chemistry traces back to the early systematic studies of organosulfur compounds, with these reactive intermediates quickly gaining recognition for their versatility in organic synthesis. The tetrahedral sulfur center in sulfonyl chlorides, surrounded by two oxygen atoms, an organic radical, and a halide, provides a highly electrophilic site that readily undergoes nucleophilic substitution reactions.
The industrial production of arylsulfonyl chlorides typically employs a two-step, one-pot reaction starting from aromatic compounds and chlorosulfuric acid. This process begins with the formation of an intermediate sulfonic acid, which subsequently undergoes chlorination to yield the desired sulfonyl chloride. Alternative synthetic approaches include the treatment of sodium arenesulfonates with phosphorus pentachloride, or the Reed reaction for alkylsulfonyl chlorides, involving the direct reaction of hydrocarbons with sulfur dioxide and chlorine gas.
The integration of fluorine substituents into sulfonyl chloride frameworks represents a more recent development in organofluorine chemistry, driven by the recognition that fluorinated sulfonyl chlorides often exhibit enhanced reactivity and selectivity compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the sulfonyl chloride functional group, facilitating nucleophilic substitution reactions while potentially altering regioselectivity patterns.
Fluorinated sulfonyl chlorides have found particular utility as intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the combination of the reactive sulfonyl chloride group with fluorine's unique properties enables the construction of complex molecular architectures. The development of methods for introducing both fluorine and trifluoromethoxy groups into sulfonyl chloride frameworks represents a sophisticated achievement in synthetic organofluorine chemistry.
Chemical Classification and Nomenclature
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride belongs to the chemical class of arylsulfonyl chlorides, specifically categorized as a fluorinated benzenesulfonyl chloride derivative. The compound carries the systematic International Union of Pure and Applied Chemistry name "2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride" and is alternatively designated as "benzenesulfonyl chloride, 2-fluoro-5-(trifluoromethoxy)-" in Chemical Abstracts nomenclature.
The Chemical Abstracts Service has assigned this compound the registry number 1446478-70-1, providing a unique identifier for chemical databases and regulatory documentation. The compound is catalogued under the Molecular Design Limited number MFCD28054222, facilitating identification in chemical supplier databases and research literature. Additional classification codes include the Harmonized System code 2909309090, indicating its regulatory classification for international trade purposes.
The nomenclature reflects the specific substitution pattern on the benzene ring, with the fluorine atom occupying the 2-position and the trifluoromethoxy group located at the 5-position relative to the sulfonyl chloride substituent. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for substituted benzenesulfonyl chlorides, ensuring clear communication of the molecular structure across the global chemical community.
The compound exhibits properties consistent with sulfonyl chlorides, including moisture sensitivity and corrosive characteristics. Safety classifications indicate the compound as dangerous according to Globally Harmonized System criteria, with hazard statement H314 indicating its ability to cause severe skin burns and eye damage. These safety considerations reflect the inherent reactivity of both the sulfonyl chloride functional group and the electron-withdrawing fluorinated substituents.
Structural Features and Molecular Characteristics
The molecular structure of 2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride encompasses a benzene ring bearing three distinct substituents: a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride moiety. The molecular formula C₇H₃ClF₄O₃S reflects the presence of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 278.61 daltons.
The structural arrangement places the fluorine substituent in the ortho position relative to the sulfonyl chloride group, while the trifluoromethoxy substituent occupies the meta position. This substitution pattern creates a unique electronic environment on the benzene ring, with multiple electron-withdrawing groups influencing both the reactivity and physical properties of the molecule. The trifluoromethoxy group, represented by the formula -OCF₃, contributes significantly to the compound's lipophobic characteristics while maintaining the electron-withdrawing properties associated with fluorinated substituents.
The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, consistent with the hybridization state and bonding requirements of sulfur in this oxidation state. The sulfur-oxygen double bonds exhibit partial ionic character due to the electronegativity difference between sulfur and oxygen, while the sulfur-chlorine single bond provides the primary site for nucleophilic attack in substitution reactions.
The presence of four fluorine atoms distributed between the direct ring substituent and the trifluoromethoxy group creates a highly electronegative molecular environment that significantly influences both chemical reactivity and physical properties. The trifluoromethoxy group combines the electron-withdrawing characteristics of the trifluoromethyl moiety with the electron-donating potential of the oxygen bridge, resulting in a complex electronic effect on the aromatic system.
The molecular architecture of 2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride demonstrates the sophisticated structural complexity achievable in modern organofluorine chemistry, where multiple fluorinated substituents can be strategically positioned to create compounds with precisely tailored electronic and steric properties. The combination of direct fluorine substitution with trifluoromethoxy functionality represents an advanced approach to molecular design in fluorinated aromatic systems.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNWSWWIAWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of Fluorinated Aromatic Precursors
This method involves the sulfonation of a fluorinated benzene derivative followed by chlorination to introduce the sulfonyl chloride group. The process typically proceeds as follows:
- Starting Material: A fluorinated aromatic compound, such as 2-fluoro-5-(trifluoromethoxy)benzenesulfonic acid or its derivatives.
- Sulfonation: The aromatic ring undergoes sulfonation using sulfuric acid or chlorosulfonic acid, introducing the sulfonic acid group at the desired position.
- Chlorination: The sulfonic acid is then converted to the sulfonyl chloride using reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).
However, direct sulfonation of fluorinated aromatic compounds can be challenging due to the electron-withdrawing nature of fluorine and trifluoromethoxy groups, which deactivate the ring toward electrophilic substitution.
Chlorosulfonation of Fluorinated Precursors
An alternative approach, as indicated in patent CN104961662B, involves the chlorination of fluorinated alkyl sulfophenyl compounds:
- Raw Material: 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl derivatives.
- Reaction Conditions: Using concentrated hydrochloric acid, nitric acid, or formic acid as solvents, with chlorine gas introduced for oxychlorination.
- Process: The chlorination occurs at elevated temperatures (50–70°C) over 4–6 hours, leading to the formation of sulfonyl chlorides with yields exceeding 90% and purity over 97%.
Preparation from Fluorinated Aniline Derivatives
Another pathway involves diazotization of fluorinated aniline derivatives followed by chlorosulfonation:
- Step 1: Diazotization of 2-fluoro-5-(trifluoromethoxy)aniline.
- Step 2: Sulfonation and subsequent chlorination to yield the sulfonyl chloride.
However, this method is less favored due to lower yields and more complex reaction conditions.
Key Reaction Parameters and Data
| Method | Raw Material | Reagents | Solvents | Reaction Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|---|---|---|
| Direct sulfonation + chlorination | Fluorinated aromatic compounds | SO₃, PCl₃, SOCl₂ | Sulfuric acid, chlorosulfonic acid | 50–70°C, 4–6 hours | >90% | >97% | High yield, suitable for industrial scale |
| Chlorosulfonation of alkyl sulfophenyl derivatives | 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl | Cl₂, HCl, HNO₃, HCOOH | Concentrated acids | 50–70°C, 4–6 hours | >90% | >97% | Mild conditions, high purity |
Research Findings and Industrial Relevance
Research indicates that the most efficient method involves oxychlorination of fluorinated alkyl sulfophenyl precursors, as detailed in patent CN104961662B. This process benefits from:
- Availability of Raw Materials: The starting fluorinated sulfophenyl compounds are accessible and can be synthesized via established routes.
- Operational Simplicity: The process involves straightforward chlorination steps under controlled conditions.
- High Yields and Purity: Achieving over 90% yields and over 97% purity, suitable for industrial production.
- Mild Reaction Conditions: Moderate temperatures and reaction times reduce hazards and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized in the synthesis of pharmaceuticals. Its applications include:
- Synthesis of CRTH2 Antagonists : 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride has been identified as a key intermediate in the production of CRTH2 antagonists, which are used to treat inflammatory diseases such as asthma and atopic dermatitis. These antagonists function by blocking the receptor for prostaglandin D2, a mediator involved in allergic responses .
- Development of Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy against certain types of cancer. The sulfonyl chloride group allows for further functionalization, leading to compounds with improved biological activity .
Agrochemical Applications
In the agrochemical sector, 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride serves as an essential precursor for various herbicides and pesticides. Its applications include:
- Herbicide Synthesis : The compound is used in the synthesis of specific herbicides that target broadleaf weeds while being safe for crops. The trifluoromethoxy group enhances the herbicide's ability to penetrate plant tissues, improving its effectiveness.
- Fungicide Development : Similar to its role in herbicide synthesis, this compound is also employed in creating fungicides that protect crops from fungal infections. The reactivity of the sulfonyl chloride group facilitates the formation of active fungicidal agents.
Chemical Synthesis and Reactivity
The electrophilic nature of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride makes it suitable for various chemical transformations:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and other derivatives. This versatility is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Coupling Reactions : This compound can participate in coupling reactions with other electrophiles or nucleophiles, facilitating the construction of larger molecular frameworks necessary for drug development .
Case Studies and Research Findings
Several studies have documented the successful application of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride in various research contexts:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The presence of electron-withdrawing fluorine and trifluoromethoxy groups enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
- Substituents : -F (2-position), -CF₃ (5-position)
- Molecular Weight : 262.61 g/mol
- Solubility : Slightly soluble in water; soluble in organic solvents like dichloromethane .
- Applications : Used to synthesize alkyl sulfonates and sulfonamides.
- Hazards : Moisture-sensitive; causes severe skin burns and eye damage (H314, H318) .
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride
- Substituents : -CH₃ (2-position), -OCF₃ (5-position)
- Molecular Weight : 274.64 g/mol
- Physical State : Liquid at room temperature
- Purity : 97% (typical commercial grade)
- Applications : Intermediate in drug discovery; methyl group enhances lipophilicity .
3-Chloro-5-(trifluoromethyl)benzoyl chloride
Functional Group Variations
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride vs. Benzoyl Chlorides
| Property | 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl Chloride | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride |
|---|---|---|
| Functional Group | Sulfonyl chloride (-SO₂Cl) | Benzoyl chloride (-COCl) |
| Molecular Weight | ~276.6 g/mol (estimated) | 226.56 g/mol |
| Reactivity | Forms sulfonamides/sulfonates | Forms amides/esters |
| Electrophilicity | Higher due to -SO₂Cl and electron-withdrawing groups | Moderate; -COCl is less electrophilic |
| Applications | Pharmaceutical intermediates | Polymer and agrochemical synthesis |
Key Insight : Sulfonyl chlorides exhibit higher reactivity toward nucleophiles compared to benzoyl chlorides, making them more versatile in synthesizing sulfonamide-based drugs .
Solubility and Physicochemical Properties
| Compound | Solubility in Water | Solubility in Organic Solvents | Refractive Index |
|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Slightly soluble | Highly soluble | 1.478 |
| 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | Insoluble | Soluble (e.g., THF, DCM) | N/A |
| 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | Insoluble (estimated) | Soluble in polar aprotic solvents | N/A |
Trend : Trifluoromethoxy (-OCF₃) groups reduce water solubility compared to trifluoromethyl (-CF₃) due to increased hydrophobicity .
Biological Activity
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis routes, and relevant case studies.
The compound features a sulfonyl chloride functional group attached to a fluorinated benzene ring, which significantly influences its reactivity and biological interactions. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride |
| Molecular Formula | C8H4ClF4O2S |
| Molecular Weight | 292.63 g/mol |
| CAS Number | 1779119-26-4 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have shown that benzenesulfonate derivatives display potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .
The introduction of trifluoromethyl groups in the para position of the benzene ring has been associated with enhanced antibacterial potency. In a comparative study, it was observed that compounds possessing such substitutions demonstrated superior inhibition against various bacterial strains compared to their non-fluorinated counterparts .
Case Studies
-
Antibacterial Efficacy Against MRSA
- A study investigated the activity of various benzenesulfonate derivatives against MRSA strains, revealing that compounds with trifluoromethyl substitutions exhibited MIC values significantly lower than those of traditional antibiotics like linezolid . This suggests a potential therapeutic application for 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride in treating resistant bacterial infections.
- Fluorinated Compounds in Cancer Therapy
The biological activity of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is believed to stem from its ability to interact with specific molecular targets within bacterial cells or cancerous tissues. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids, potentially leading to inhibition of critical enzymatic pathways.
Q & A
Q. What are the standard synthetic routes for 2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation followed by chlorination. A common approach uses thionyl chloride (SOCl₂) as the chlorinating agent. For example:
- React the precursor 3-(trifluoromethoxy)benzenesulfonic acid with excess SOCl₂ in benzene or dichloromethane (DCM) under reflux (4–6 hours), catalyzed by dimethylformamide (DMF) to accelerate the reaction .
- Key variables include stoichiometry (SOCl₂ : sulfonic acid ≥ 2:1) and reaction time. Prolonged heating (>6 hours) may lead to decomposition, reducing yields. Post-reaction, excess SOCl₂ and solvents are distilled off, leaving the crude product (typical yield: 85–92%) .
Q. How is this compound characterized to confirm purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : NMR is critical for identifying fluorine environments. For example, the trifluoromethoxy group (-OCF₃) appears as a distinct quartet near δ -58 ppm, while the sulfonyl chloride group (-SO₂Cl) influences adjacent fluorine shifts .
- HPLC-MS : Retention time (e.g., Rt = 1.59 min using method H) and mass spectrometry (e.g., m/z 379 [M+H]⁺) confirm molecular weight and detect impurities like unreacted sulfonic acid or hydrolyzed sulfonic acid derivatives .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Store under inert gas (argon/nitrogen) at –20°C in moisture-free conditions. Hydrolysis to the sulfonic acid occurs rapidly in humid environments.
- Use amber vials to prevent photodegradation. Stability tests show >95% purity retention after 6 months when stored properly .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
Methodological Answer:
- Byproduct Analysis : Competing hydrolysis of SOCl₂ generates HCl, which can protonate the sulfonic acid, reducing reactivity. Adding a dehydrating agent (e.g., molecular sieves) or maintaining anhydrous conditions minimizes this .
- Temperature Control : Lowering the reaction temperature to 40–50°C (instead of reflux) reduces decomposition of the trifluoromethoxy group while maintaining sufficient SOCl₂ reactivity .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns. For example, distinguishing [M+H]⁺ (theoretical m/z 281.95) from [M+NH₄]⁺ adducts .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in and NMR caused by fluorine coupling. For instance, the -CF₃ group splits adjacent proton signals into complex multiplets .
Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- The -OCF₃ group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies show that sulfonyl chloride reacts 10–20× faster with amines (e.g., aniline) compared to non-fluorinated analogs due to enhanced electrophilicity at the sulfur center .
- Computational modeling (DFT) predicts charge distribution: the sulfonyl chloride group has a partial positive charge (δ⁺ = +0.32), making it susceptible to nucleophilic attack .
Q. What strategies optimize its use in synthesizing sulfonamide derivatives for medicinal chemistry?
Methodological Answer:
- Stepwise Functionalization : React with primary amines (e.g., 4-trifluoromethoxy-aniline) in THF at 0°C to prevent exothermic side reactions. Use triethylamine (TEA) as a base to scavenge HCl, improving yields to >90% .
- Protection-Deprotection : Protect the sulfonyl chloride with a tert-butyl group during multi-step syntheses. Deprotect with trifluoroacetic acid (TFA) to regenerate the active sulfonamide .
Q. How are reaction byproducts identified and quantified in large-scale syntheses?
Methodological Answer:
- LC-MS/MS : Detects trace impurities (e.g., sulfonic acid, disulfonyl chlorides) at ppm levels. Calibration curves using spiked standards quantify impurities .
- Isolation via Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates byproducts for structural elucidation. For example, dimeric sulfonate esters form at high SOCl₂ concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
